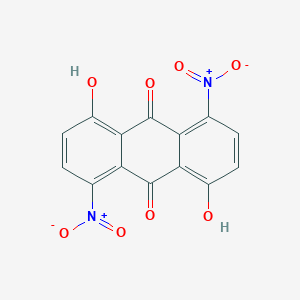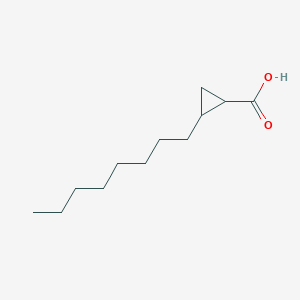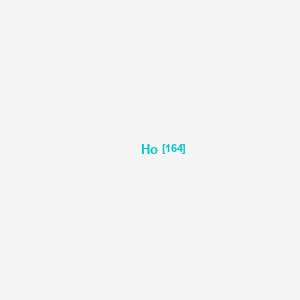
Holmium-164
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium-164 is a radioactive isotope of holmium that has gained significant attention in the field of scientific research. It is widely used as a tracer and radiolabeling agent for various biological and medical applications. Holmium-164 has a half-life of 29,000 years, making it an ideal candidate for long-term studies. In
Mécanisme D'action
Holmium-164 decays through beta emission, releasing high-energy electrons that can penetrate tissues and cells. The electrons cause ionization and free radical formation, leading to DNA damage and cell death. This property of Holmium-164 is exploited in cancer therapy, where it is used to deliver a high dose of radiation to cancer cells while sparing the surrounding healthy tissues.
Effets Biochimiques Et Physiologiques
Holmium-164 has been shown to have minimal biochemical and physiological effects on living organisms. It is rapidly eliminated from the body through the urine and feces, and its toxicity is low. However, high doses of Holmium-164 can cause radiation sickness and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Holmium-164 has several advantages for lab experiments. It has a long half-life, allowing for long-term studies. It emits high-energy electrons that can penetrate tissues and cells, making it an ideal candidate for cancer therapy. However, its use is limited by its radioactivity, which requires special handling and safety precautions.
Orientations Futures
Holmium-164 has several potential future directions in scientific research. It can be used to develop new radiopharmaceuticals for cancer therapy and imaging. It can also be used in environmental studies to track the movement of pollutants and nutrients in soil and water. Further research is needed to explore the full potential of Holmium-164 in scientific research.
Conclusion:
Holmium-164 is a revolutionary tool in scientific research, with its unique properties and applications. Its use in radiolabeling and cancer therapy has opened up new avenues for research and treatment. With further research and development, Holmium-164 has the potential to revolutionize several fields of science and medicine.
Méthodes De Synthèse
Holmium-164 can be synthesized through the neutron activation process. It is produced by irradiating natural holmium with neutrons in a nuclear reactor. The resulting Holmium-164 is then separated from the other isotopes of holmium using various separation techniques.
Applications De Recherche Scientifique
Holmium-164 is widely used in scientific research as a radiolabeling agent for various biological and medical applications. It is used to label proteins, antibodies, and other biomolecules to study their distribution and metabolism in living organisms. Holmium-164 is also used as a tracer in environmental studies to track the movement of water and nutrients in soil and plants.
Propriétés
Numéro CAS |
15749-97-0 |
|---|---|
Nom du produit |
Holmium-164 |
Formule moléculaire |
Ho |
Poids moléculaire |
163.93024 g/mol |
Nom IUPAC |
holmium-164 |
InChI |
InChI=1S/Ho/i1-1 |
Clé InChI |
KJZYNXUDTRRSPN-BJUDXGSMSA-N |
SMILES isomérique |
[164Ho] |
SMILES |
[Ho] |
SMILES canonique |
[Ho] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



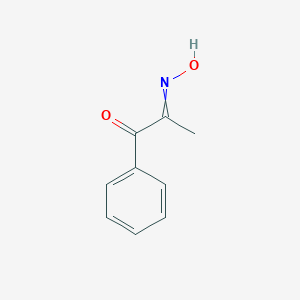
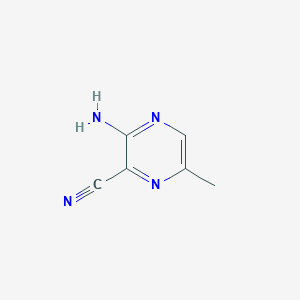
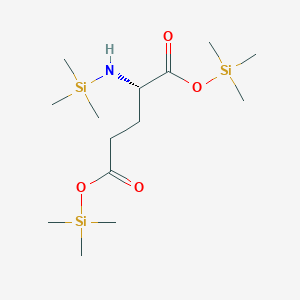
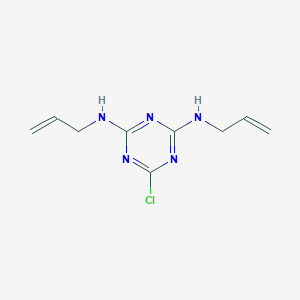
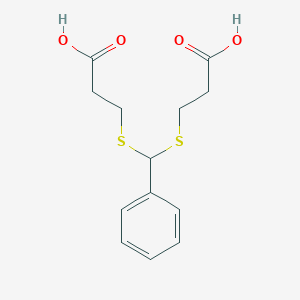
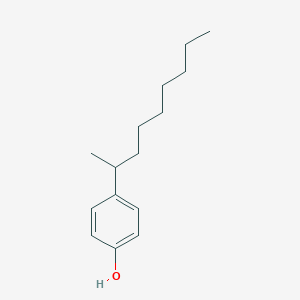
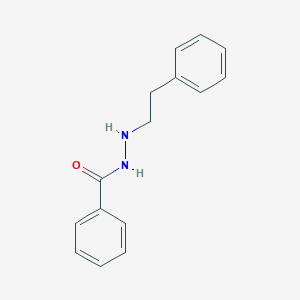
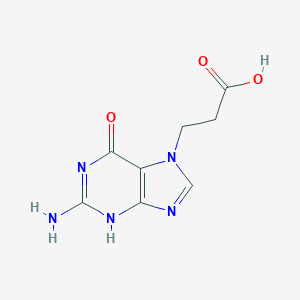
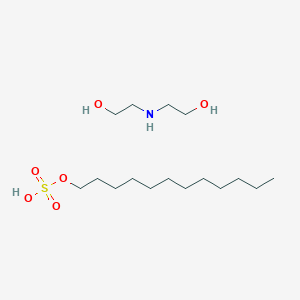
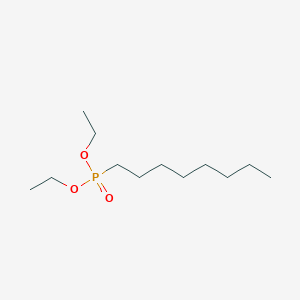
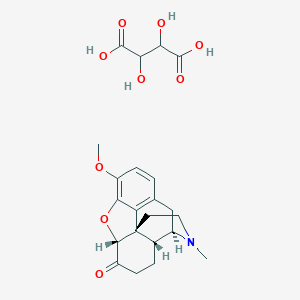
![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B93594.png)
